Cas no 86295-45-6 (1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde)

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a versatile intermediate in organic synthesis, featuring a hydroxyl group and an aldehyde functionality on a partially hydrogenated naphthalene scaffold. Its structure enables selective reactivity, making it valuable for constructing complex molecules, particularly in pharmaceuticals and fine chemicals. The compound's partially saturated ring system enhances stability while retaining aromatic character for further functionalization. It is particularly useful in heterocyclic synthesis and as a precursor for ligands or catalysts. The presence of both hydroxyl and aldehyde groups allows for diverse derivatization pathways, facilitating applications in medicinal chemistry and material science. High purity grades ensure consistent performance in synthetic workflows.
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde structure
86295-45-6 structure
Product name:1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
CAS No:86295-45-6
MF:C11H12O2
Molecular Weight:176.211783409119
MDL:MFCD24674984
CID:5465249
PubChem ID:13074207

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
    • Z1511759037
    • 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbal dehyde
    • 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
    • MDL: MFCD24674984
    • インチ: 1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h5-7,13H,1-4H2
    • InChIKey: ADWNVCAUNIBNLZ-UHFFFAOYSA-N
    • SMILES: OC1=C(C=O)C=CC2=C1CCCC2

計算された属性

  • 精确分子量: 176.083729621 g/mol
  • 同位素质量: 176.083729621 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 191
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 176.21
  • XLogP3: 3
  • トポロジー分子極性表面積: 37.3

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-8218717-0.05g
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
86295-45-6 95.0%
0.05g
$155.0 2025-02-21
Enamine
EN300-8218717-10g
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
86295-45-6 95%
10g
$2884.0 2023-09-02
1PlusChem
1P02866P-100mg
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
86295-45-6 95%
100mg
$339.00 2024-04-21
1PlusChem
1P02866P-2.5g
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
86295-45-6 95%
2.5g
$1688.00 2024-04-21
1PlusChem
1P02866P-10g
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
86295-45-6 95%
10g
$3627.00 2024-04-21
Aaron
AR0286F1-100mg
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
86295-45-6 95%
100mg
$344.00 2025-02-15
1PlusChem
1P02866P-1g
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
86295-45-6 95%
1g
$892.00 2024-04-21
Aaron
AR0286F1-1g
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
86295-45-6 95%
1g
$948.00 2025-02-15
Enamine
EN300-8218717-2.5g
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
86295-45-6 95.0%
2.5g
$1315.0 2025-02-21
Enamine
EN300-8218717-0.25g
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
86295-45-6 95.0%
0.25g
$331.0 2025-02-21

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde 関連文献

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehydeに関する追加情報

Introduction to 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (CAS No. 86295-45-6)

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 86295-45-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aldehyde derivative has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development. The compound belongs to the tetralone class, characterized by a partially hydrogenated naphthalene core with a hydroxyl group and an aldehyde functional group at specific positions.

The molecular structure of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde consists of a seven-membered aromatic ring system with additional hydrogen atoms at the 5, 6, 7, and 8 positions, making it a saturated derivative of naphthalene. The presence of both a hydroxyl (-OH) group and an aldehyde (-CHO) group introduces reactivity that makes it a valuable intermediate in organic synthesis. This dual functionality allows for diverse chemical transformations, including oxidation, reduction, and condensation reactions, which are pivotal in constructing more complex molecular architectures.

In recent years, the interest in 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has been fueled by its role as a precursor in the synthesis of biologically active molecules. Researchers have explored its utility in developing novel pharmacophores for various therapeutic applications. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The structural motif shared by 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with certain natural products has inspired synthetic strategies aimed at mimicking complex biological scaffolds.

The synthesis of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves multi-step organic reactions starting from commercially available precursors. One common approach includes the reduction of tetracyclo[4.4.0.02<0xE2><0x82><0x99>.02<0xE2><0x82><0x99>]heptane-2-one followed by functionalization at the 1-position to introduce the hydroxyl group. Alternatively, cyclization reactions starting from appropriately substituted cyclohexadienes can also yield this compound. The choice of synthetic route depends on factors such as yield optimization, cost-effectiveness, and scalability.

The chemical reactivity of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is primarily dictated by its aldehyde and hydroxyl functionalities. The aldehyde group is susceptible to nucleophilic addition reactions with various reagents such as amines and alcohols to form imines and hemiacetals respectively. Additionally, oxidation of the hydroxyl group can lead to the formation of enols or esters under specific conditions. These transformations highlight the compound's versatility as a building block in medicinal chemistry.

Recent advancements in computational chemistry have further enhanced the understanding of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde's reactivity. Molecular modeling studies have predicted its interaction with biological targets such as enzymes and receptors based on its three-dimensional structure. These predictions are crucial for designing drug candidates with improved binding affinity and selectivity. Furthermore, virtual screening techniques have been employed to identify potential lead compounds derived from this scaffold for treating neurological disorders and infectious diseases.

The pharmaceutical industry has shown particular interest in 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde due to its potential as an intermediate in producing novel therapeutics. For example, researchers have synthesized analogs of this compound that exhibit inhibitory effects on enzymes implicated in cancer progression. The ability to modify its core structure while retaining key pharmacological properties makes it an attractive candidate for further development. Collaborative efforts between academic researchers and industrial chemists are ongoing to explore new derivatives with enhanced efficacy.

In conclusion,1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (CAS No.86295-45-6) represents a promising compound with diverse applications in synthetic chemistry and drug discovery。 Its unique structural features, coupled with its reactivity, make it a valuable tool for constructing complex molecules。 As research continues to uncover new synthetic pathways and biological activities, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals。

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